synthesis and characterization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine
synthesis and characterization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, outlines a systematic approach to its analytical characterization, and explores its chemical reactivity and therapeutic potential. Designed for researchers, chemists, and drug development professionals, this paper synthesizes field-proven protocols with mechanistic insights, establishing a foundation for the effective utilization of this versatile chemical scaffold.
Introduction: The Strategic Value of the Triazolopyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry. Its structure is isoelectronic with purines, allowing it to function as a potential bio-isostere for this critical biological motif, thereby interacting with a wide range of enzymatic targets.[2] This has led to the development of triazolopyridine derivatives with diverse therapeutic applications, including roles as enzyme inhibitors and anti-inflammatory agents.[1][3]
Within this class, 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine emerges as a particularly valuable building block. The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 6-position—provides orthogonal chemical handles for subsequent derivatization. The bromine atom is especially amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) systematically.[1] This guide provides the essential knowledge base for the synthesis and validation of this key intermediate.
Physicochemical and Structural Properties
A summary of the key identifiers and properties of the title compound is presented below. This data is critical for laboratory handling, analytical characterization, and regulatory documentation.
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine | [1] |
| CAS Number | 1782238-57-6 | [4][5] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| InChI Key | FBUHJKIORPIVLB-UHFFFAOYSA-N | N/A |
| SMILES | Clc1ccc2n(c1)nc(n2)Br | [5] |
Synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine
Synthetic Strategy: Oxidative Cyclization
The most prevalent and efficient method for constructing the[1][2]triazolo[1,5-a]pyridine core is the oxidative cyclization of an N-(pyridyl)amidine or related precursor.[1] This strategy involves two primary stages: first, the formation of the amidine intermediate from a substituted 2-aminopyridine, and second, the ring-closing reaction promoted by a suitable oxidizing agent. The choice of oxidant is critical to achieving high yield and purity, with options ranging from classic reagents like lead tetraacetate to more modern, milder alternatives such as phenyliodine(III) di(trifluoroacetate) (PIFA).[1]
The following workflow diagram illustrates the high-level synthetic plan.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(5-chloropyridin-2-yl)formamidine (Intermediate)
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of formic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude formamidine intermediate, which can often be used in the next step without further purification.
Step 2: Oxidative Cyclization to 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine
-
Dissolve the crude N-(5-chloropyridin-2-yl)formamidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution. Causality: NBS serves as both the bromine source for the 2-position and the oxidant to facilitate the cyclization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting material and the formation of the product by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude solid by column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate.[1]
-
Combine the fractions containing the pure product (as determined by TLC/LC-MS) and evaporate the solvent to yield 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine as a solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Caption: Standard workflow for the analytical characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for confirming the structure and purity.
| Technique | Expected Result | Rationale |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) should show 3 distinct protons with characteristic splitting patterns (doublets, doublet of doublets) consistent with the substituted pyridine ring. | Confirms the proton environment and connectivity on the heterocyclic core. |
| ¹³C NMR | 6 distinct carbon signals expected in the aromatic region. | Verifies the carbon skeleton of the molecule. |
| Mass Spec. (ESI-MS) | A molecular ion cluster [M+H]⁺ around m/z 231.9, 233.9, and 235.9. | The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive confirmation of elemental composition.[1] |
| HPLC/UPLC | A single major peak with >95% purity. | Quantifies the purity of the final compound, essential for its use in subsequent reactions or biological assays. |
| X-ray Crystallography | (If single crystals are obtained) Unambiguously confirms the planar triazolopyridine core and the precise bond lengths and angles of the halogen substituents.[1] | Provides absolute structural proof. |
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine lies in its tailored reactivity, which allows it to serve as a versatile scaffold for building molecular complexity.
Orthogonal Reactivity
The C-Br bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) than the C-Cl bond at the 6-position. This differential reactivity allows for selective functionalization at the 2-position while leaving the 6-chloro substituent intact for potential subsequent transformations. This strategic advantage is crucial for the efficient synthesis of compound libraries for SAR studies.[1]
Therapeutic Potential
The[1][2]triazolo[1,5-a]pyridine core is a "privileged scaffold" found in numerous biologically active molecules. Derivatives have shown potent activity as:
-
Kinase Inhibitors: The scaffold can effectively target the ATP-binding site of various kinases, playing a role in the development of treatments for cancer and inflammatory diseases.[1][3]
-
α-Glucosidase Inhibitors: Recent studies have highlighted the potential of this scaffold in developing novel treatments for diabetes by inhibiting carbohydrate metabolism.[6]
-
Anti-inflammatory Agents: The compound class has been shown to modulate inflammatory pathways, suggesting applications in treating a range of inflammatory conditions.[1]
The following diagram illustrates the central role of this molecule in drug discovery.
Caption: The central role of the title compound as a versatile intermediate.
Conclusion
2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine is a high-value, strategically functionalized heterocyclic compound. Its synthesis via oxidative cyclization is robust and scalable. The presence of orthogonal halogen handles provides chemists with a powerful tool for diversification, enabling the exploration of this privileged scaffold across a wide array of therapeutic targets. The detailed synthetic and characterization protocols within this guide offer a validated framework for researchers to confidently produce and utilize this key building block in their drug discovery and development programs.
References
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC . National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH . National Institutes of Health. Available at: [Link]
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Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]
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2-bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine - PubChem . National Center for Biotechnology Information. Available at: [Link]
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2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine AG00HZSR . Angene Chemical. Available at: [Link]
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The Chemistry of the[1][2][7]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate . ResearchGate. Available at: [Link]
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The Chemistry of[1][2][7]Triazolo[1,5- a] pyridines - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]
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